molecular formula C6H7NO2 B1676277 Mepiroxol CAS No. 6968-72-5

Mepiroxol

Cat. No. B1676277
CAS RN: 6968-72-5
M. Wt: 125.13 g/mol
InChI Key: LQYJAVWWKTWWKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Mepiroxol can be represented by the InChI string: InChI=1S/C6H7NO2/c8-5-6-2-1-3-7(9)4-6/h1-4,8H,5H2 . This string represents the unique structure of the molecule, including the arrangement and bonding of atoms .

Scientific Research Applications

  • Microemulsion Systems for Topical Drug Delivery : Research by Moghimipour et al. (2013) focused on formulating and characterizing microemulsion systems as a topical delivery system for naproxen, a nonsteroidal anti-inflammatory drug (NSAID) similar to Mepiroxol. This research is significant for developing improved drug delivery systems for conditions like rheumatoid arthritis and osteoarthritis, enhancing efficacy and reducing systemic side effects (Moghimipour et al., 2013).

  • Advancing Cell-Based Therapies : A study by van Meer et al. (2020) discussed the Transition Programme for Innovation without the use of animals (TPI) by the Dutch government. This program focuses on advancing animal-free innovation in health and safety research, which is pertinent in the development and regulation of advanced therapy medicinal products (ATMPs), including those potentially involving Mepiroxol (van Meer et al., 2020).

  • Toxicology and Pharmacology Research : Svendsen (2006) highlighted the use of minipigs in toxicology and pharmacology research. Minipigs offer an ethical and efficient alternative to traditional species for drug testing, including drugs like Mepiroxol. They provide valuable insights into drug sensitivity, metabolic responses, and toxicity profiles (Svendsen, 2006).

  • Molecular Epidemiology in Observational Studies : The STROBE-ME initiative, as discussed by Gallo et al. (2011), focuses on the use of biomarkers in epidemiological studies. This research is crucial for understanding the interactions between drugs like Mepiroxol and biological systems, enhancing the reporting and reliability of observational studies in epidemiology (Gallo et al., 2011).

  • Gene Therapy Research : Research in gene therapy, such as the ASPIRO trial discussed by Shieh et al. (2020), provides insights into novel therapeutic approaches that could potentially incorporate drugs like Mepiroxol. Gene therapy represents a significant area of scientific research with applications in various genetic and chronic diseases (Shieh et al., 2020).

  • Pharmacogenetics and Drug Development : Pharmacogenetics, an essential component of personalized medicine, is crucial in understanding how genetic variations affect individual responses to drugs like Mepiroxol. This field significantly impacts the development of safer and more effective medications tailored to specific genetic profiles.

  • Environmental Impact of Experimental Activities : Verlaan (2007) emphasized the need to assess the environmental effects of experimental activities, including those involving Mepiroxol. This research is vital for ensuring that scientific exploration does not adversely affect the marine environment, highlighting the balance between scientific progress and environmental protection (Verlaan, 2007).

properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-6-2-1-3-7(9)4-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYJAVWWKTWWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046569
Record name Mepiroxol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepiroxol

CAS RN

6968-72-5
Record name 3-Pyridinemethanol, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6968-72-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepiroxol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepiroxol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758906
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Record name Mepiroxol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mepiroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-3-methanol N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.443
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Record name MEPIROXOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GV Raja - 2017 - digitalcommons.library.tmc.edu
GSK3B regulates epithelial-mesenchymal transition and cancer stem cell properties and is a novel drug target for triple-negative Page 1 The Texas Medical Center Library …
Number of citations: 3 digitalcommons.library.tmc.edu
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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